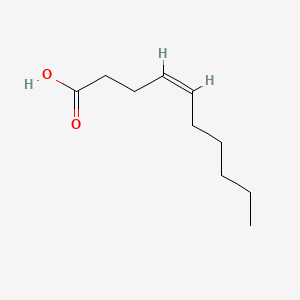

(Z)-4-Decenoic acid

説明

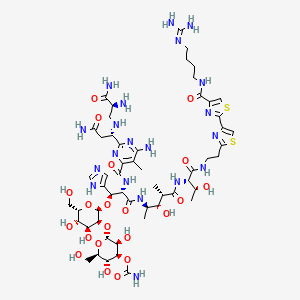

ADP-Ribose 2'-phosphate belongs to the class of organic compounds known as purine nucleotide sugars. These are purine nucleotides bound to a saccharide derivative through the terminal phosphate group. ADP-Ribose 2'-phosphate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, ADP-ribose 2'-phosphate is primarily located in the cytoplasm.

Cis-4-decenoic acid is a decenoic acid having a cis- double bond at position 4. It is a decenoic acid and an omega-6 fatty acid. It is a conjugate acid of a cis-obtusilate.

作用機序

Target of Action

Obtusilic acid is a farnesoid X receptor (FXR) agonist . The FXR is a nuclear receptor highly expressed in the liver and small intestine, regulating bile acid, cholesterol, glucose metabolism, inflammation, and apoptosis .

Mode of Action

As an FXR agonist, obtusilic acid interacts with FXR, leading to the suppression of de novo synthesis of bile acids from cholesterol and increases transport of bile acids out of the hepatocytes . This limits the overall size of the circulating bile acid pool while promoting choleresis .

Biochemical Pathways

Obtusilic acid, being an intermediate of the tricarboxylic acid (TCA) cycle of cellular metabolism, plays a role in various biochemical pathways . Many environmental stresses stimulate the biosynthesis of organic acids like obtusilic acid and their release from the roots .

Pharmacokinetics

The pharmacokinetics of obtusilic acid involve its distribution, metabolism, and excretion. It is conjugated in the liver to active metabolites that undergo enterohepatic recirculation and conversion by intestinal microbiota back to obtusilic acid that is reabsorbed or excreted . The mean AUC of total obtusilic acid increased by 1.1-, 4-, and 17-fold in patients with mild, moderate, and severe hepatic impairment, respectively .

Result of Action

Obtusilic acid can improve clinical outcomes in patients with different histological, metabolic, and biochemical issues, as well as improve morbidity and mortality in patients suffering from primary biliary cirrhosis (PBC), primary sclerosing cholangitis (PSC), or liver disease . This improvement is noted in both improved histological examination and reduced need for transplantation .

Action Environment

The action of obtusilic acid can be influenced by environmental factors. For example, plants secrete organic acids in root exudates for mobilizing phosphorus in deficient soils . This suggests that the action of obtusilic acid could be influenced by the nutrient availability in the environment.

生化学分析

Biochemical Properties

(Z)-4-Decenoic acid plays a significant role in biochemical reactions, particularly in the context of fatty acid metabolism. It interacts with various enzymes, such as acyl-CoA dehydrogenase, which catalyzes the initial step in the β-oxidation of fatty acids . This interaction is crucial for the breakdown of fatty acids to produce energy. Additionally, this compound has been shown to inhibit biofilm formation by Pseudomonas aeruginosa, indicating its potential role in microbial interactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the growth of certain bacteria and fungi, such as Streptococcus mutans and Candida albicans, by inhibiting their proliferation . In human cells, this compound may impact lipid metabolism and energy production, although specific studies on its effects on human cell signaling pathways and gene expression are limited.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes, such as acyl-CoA dehydrogenase, and modulate their activity This binding interaction is essential for the compound’s role in fatty acid metabolism

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting microbial growth and modulating lipid metabolism . At higher doses, this compound could potentially cause toxic or adverse effects, although specific studies on its toxicity in animal models are limited. Threshold effects and dose-response relationships need to be further explored to determine the optimal dosage for various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to fatty acid metabolism. It interacts with enzymes such as acyl-CoA dehydrogenase, which catalyzes the initial step in the β-oxidation pathway . This interaction is crucial for the breakdown of fatty acids to produce energy. Additionally, this compound may influence metabolic flux and metabolite levels, although specific studies on these effects are limited.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes The compound’s localization and accumulation within cells can impact its activity and function

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

特性

IUPAC Name |

(Z)-dec-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h6-7H,2-5,8-9H2,1H3,(H,11,12)/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZKQTCECFWKBN-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315543 | |

| Record name | cis-4-Decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | cis-4-Decenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

505-90-8 | |

| Record name | cis-4-Decenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Decenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-4-Decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-4-decenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OBTUSILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PR4L1KTAZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-4-Decenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

4 - 5 °C | |

| Record name | cis-4-Decenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (Z)-4-Decenoic acid is a characteristic metabolite that accumulates in the plasma of individuals with MCAD deficiency. [, , , , ]. This inherited metabolic disorder disrupts the breakdown of medium-chain fatty acids, leading to a buildup of this compound and other metabolites.

A: Research suggests that this compound induces oxidative stress in the brain [, ]. Studies have shown that it increases lipid peroxidation, protein oxidation, and depletes antioxidants in rat brain tissues, potentially contributing to the encephalopathy observed in MCAD deficiency.

A: this compound and its derivatives have demonstrated antitumor activity in virtual screening studies. Specifically, it exhibits binding affinity to Peroxisome Proliferator-Activated Receptors (PPARs), which are implicated in tumor development and progression [].

A: The presence of the double bond at the 4-position in the carbon chain appears to be crucial for its biological activity. This is highlighted by the fact that saturated dicarboxylic acids do not accumulate to the same extent in metabolic disorders [].

A: Yes, gas chromatography coupled with mass spectrometry (GC/MS) is a reliable method for detecting and quantifying this compound in biological samples like plasma and dried blood spots [, ].

A: Yes, the presence of elevated levels of this compound in plasma or dried blood spots is considered pathognomonic for MCAD deficiency, making it a valuable diagnostic marker for this condition [, , ].

A: The discovery of elevated this compound in seemingly healthy individuals, like family members of patients with MCAD deficiency, suggests a potential risk for developing severe metabolic crises under conditions like fasting or illness [, ].

A: Both this compound and its trans isomer, (E)-4-decenoic acid (trans-4-decenoic acid), exhibit antiseptic properties against bacteria, yeast, and mold. Interestingly, they demonstrate stronger antiseptic activity compared to 3-hydroxydecanoic acid and their respective sodium salts [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,4aS,7Z,7aR,12bS)-7-[(Z)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1231139.png)

![4-[(6E,8E)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione](/img/structure/B1231152.png)